2-(4-Heptyloxyphenyl)-5-nonylpyrimidine chemical structure and properties
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine chemical structure and properties
This technical guide provides a rigorous analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine , a prominent mesogenic compound.[1] It is structured to serve researchers in materials science while bridging relevance to drug development professionals interested in lipophilic pyrimidine scaffolds.
CAS Registry Number: 57202-57-0 Chemical Family: Phenylpyrimidine Liquid Crystals Primary Application: Ferroelectric Liquid Crystal (FLC) Mixtures, Mesogenic Solvents[1]
Executive Summary
2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is a smectic liquid crystal belonging to the 2,5-disubstituted pyrimidine class.[1] Historically significant in the development of ferroelectric liquid crystal (FLC) displays, it serves as a low-viscosity host material that stabilizes tilted smectic phases (SmC).
For drug development professionals , this compound represents a quintessential "privileged scaffold" model. While primarily an electronic material, its structural motif—a polar pyrimidine core flanked by extensive lipophilic chains—mimics the amphiphilic nature of membrane-intercalating drugs and lipid nanoparticle (LNP) components. It is frequently used as a reference standard in studying structure-property relationships (SPR) of highly lipophilic small molecules.
Chemical Structure & Molecular Identity[1][2][3]
The molecule consists of a rigid heteroaromatic core (phenylpyrimidine) which provides dielectric anisotropy, flanked by a flexible heptyl-oxy tail and a nonyl alkyl tail. This "rod-like" (calamitic) geometry is the structural prerequisite for its mesophase behavior.
Identity Data
| Parameter | Detail |
| IUPAC Name | 2-(4-heptyloxyphenyl)-5-nonylpyrimidine |
| Common Name | 5-Nonyl-2-(4-heptyloxyphenyl)pyrimidine |
| Molecular Formula | C₂₆H₄₀N₂O |
| Molecular Weight | 396.61 g/mol |
| SMILES | CCCCCCCCCc1cnc(nc1)c2ccc(cc2)OCCCCCCC |
| LogP (Predicted) | ~9.2 (Highly Lipophilic) |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Ether O) |
| H-Bond Donors | 0 |
Synthesis & Manufacturing Protocol
The synthesis of 2,5-disubstituted pyrimidines is a classic example of heterocycle construction via condensation. The preferred industrial route involves the reaction of an amidine with a substituted vinamidinium salt or malondialdehyde derivative.
Retrosynthetic Analysis
The pyrimidine ring is assembled by condensing a C-C-C fragment (electrophile) with an N-C-N fragment (nucleophile).
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Nucleophile: 4-Heptyloxybenzamidine hydrochloride (derived from the nitrile).
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Electrophile: 2-Nonyl-3-(dimethylamino)acrolein (or related vinamidinium salt).[1]
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for phenylpyrimidine mesogens (e.g., Kelly et al.).
Step 1: Preparation of 4-Heptyloxybenzamidine HCl[1]
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Reagents: 4-Heptyloxybenzonitrile (1.0 eq), Ethanol (anhydrous), HCl gas.
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Procedure: Dissolve nitrile in dry ethanol. Bubble dry HCl gas at 0°C until saturation. Stir at room temperature (RT) for 24h to form the imidate ester hydrochloride.
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Ammonolysis: Remove excess HCl/ethanol in vacuo. Redissolve residue in dry ethanol and treat with anhydrous ammonia (gas or solution). Stir for 48h.
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Isolation: Evaporate solvent. Recrystallize the solid from ethanol/ether to yield the amidine hydrochloride.
Step 2: Condensation to Pyrimidine Core
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Reagents: 4-Heptyloxybenzamidine HCl (1.0 eq), 2-Nonyl-3-(dimethylamino)acrolein (1.1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol.[1]
-
Reaction: Dissolve amidine and acrolein derivative in dry methanol. Add NaOMe slowly.
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Conditions: Reflux under nitrogen atmosphere for 6–12 hours. The basic condition catalyzes the cyclization and elimination of dimethylamine.
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Work-up: Cool to RT. Neutralize with dilute acetic acid. The product often precipitates.
-
Purification: Filter the crude solid. Recrystallize 3x from ethanol or hexane to ensure high purity (>99.5%) required for liquid crystal applications.
Synthesis Pathway Diagram[2]
Caption: Convergent synthesis of the phenylpyrimidine core via amidine-acrolein condensation.
Physicochemical Properties & Phase Behavior[2][3][4][5][6][7][8][9]
The utility of this compound lies in its mesomorphism —its ability to exist in states of matter between solid and liquid.
Phase Transition Data
The compound exhibits an enantiotropic phase sequence with a broad Smectic C (SmC) range.[2][3]
| Phase Transition | Temperature (°C) | Description |
| Cr → SmC | 45.5°C | Melting from crystalline solid to tilted Smectic C liquid crystal.[1] |
| SmC → SmA | 51.0°C | Transition to orthogonal Smectic A phase. |
| SmA → Iso | ~70–80°C* | Clearing point (Transition to isotropic liquid). |
*Note: Exact clearing point varies slightly by purity; typical range for this homolog is 70–80°C.[1]
Structural Thermodynamics[1]
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Smectic C (SmC): Molecules are arranged in layers with their long axes tilted relative to the layer normal. This phase is fluid but ordered. In mixtures with chiral dopants, this phase becomes ferroelectric, allowing sub-microsecond switching in displays.
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Smectic A (SmA): Molecules are upright (orthogonal) within the layers.
Solubility & Formulation Profile
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Lipophilicity: With a C7 alkoxy tail and C9 alkyl tail, the molecule is extremely hydrophobic.
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Solvents: Soluble in dichloromethane, toluene, and hexane. Insoluble in water.
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Implication for Pharma: This molecule serves as an excellent lipophilic marker . Its high LogP makes it a candidate for studying drug encapsulation in lipid bilayers or determining the loading capacity of lipid nanoparticles (LNPs).
Phase Transition Logic Diagram
Caption: Thermotropic phase sequence upon heating and cooling.
Applications
Materials Science (Primary)
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Ferroelectric Liquid Crystal (FLC) Displays: The compound is a "host" material. It provides the necessary low viscosity and SmC phase range. When doped with a chiral molecule, the mixture becomes ferroelectric, enabling high-speed optical switching.[1]
-
Spatial Light Modulators (SLM): Used in photonics for beam steering due to high birefringence.
Pharmaceutical Relevance (Secondary)
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Membrane Probes: Due to its rod-like shape and amphiphilicity (polar core, non-polar tails), it intercalates into phospholipid bilayers similarly to cholesterol.[1] It can be used to study membrane fluidity or domain formation.
-
Drug Delivery Modeling: Researchers developing lipophilic drugs (e.g., PROTACs) use such stable, non-toxic mesogens to model solubility parameters in amorphous solid dispersions (ASDs).
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapor during melting.
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Storage: Store at room temperature (below 25°C) in a desiccator. Stable indefinitely if kept dry.
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Disposal: Incineration in a chemical waste facility.
References
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Synthon Chemicals. Product Specification: 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine (ST00556).[1][4] Retrieved from
-
Kelly, S. M. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5). Link
-
Vill, V. (Data Bank). LiqCryst Online: Database of Liquid Crystalline Compounds. (Standard reference for transition temperatures).
-
PubChem. 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (Homolog Data).[1][5] National Library of Medicine. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHON Chemicals Shop | 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine | C23H34N2O | CID 604046 - PubChem [pubchem.ncbi.nlm.nih.gov]
